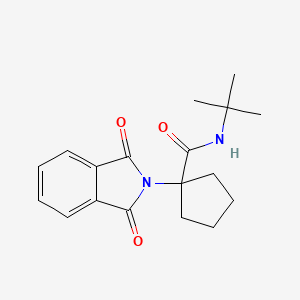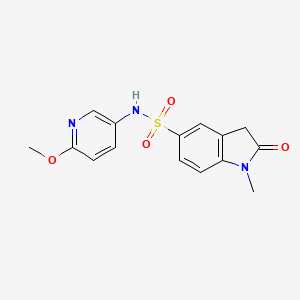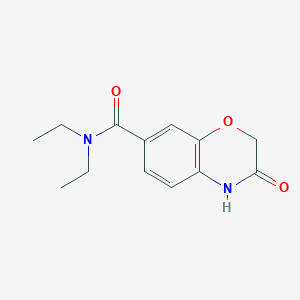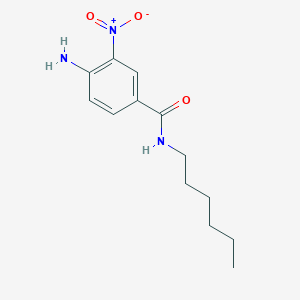
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide, commonly known as TMTF, is a synthetic compound that has gained significant attention from researchers due to its potential applications in various fields. TMTF is a furanocarboxamide derivative that contains a piperidine ring, making it a unique compound with diverse biological activities.
Mechanism of Action
The mechanism of action of TMTF is not fully understood. However, studies have shown that TMTF can inhibit the proliferation of tumor cells by inducing apoptosis and cell cycle arrest (Jin et al., 2019). TMTF has also been shown to interact with DNA and inhibit DNA synthesis (Chen et al., 2019).
Biochemical and Physiological Effects
TMTF has been shown to have several biochemical and physiological effects. In vitro studies have shown that TMTF can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Jin et al., 2019). TMTF has also been shown to have antibacterial activity against gram-positive bacteria (Chen et al., 2019). In addition, TMTF has been shown to have antioxidant activity and can scavenge free radicals (Zhao et al., 2019).
Advantages and Limitations for Lab Experiments
One of the advantages of TMTF is its high purity, which makes it suitable for use in various experiments. TMTF is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of TMTF is its low solubility in water, which can make it challenging to use in aqueous solutions.
Future Directions
For the study of TMTF include the development of TMTF-based drugs and the synthesis of TMTF derivatives with improved solubility and bioactivity.
Synthesis Methods
The synthesis of TMTF involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2,2,6,6-tetramethylpiperidine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TMTF as a white crystalline solid with a purity of over 95% (Chen et al., 2019).
Scientific Research Applications
TMTF has been extensively studied for its potential applications in various fields such as drug discovery, material science, and environmental science. In drug discovery, TMTF has shown promising results as an antitumor agent (Jin et al., 2019). In material science, TMTF has been used as a building block for the synthesis of functionalized polymers (Chen et al., 2019). In environmental science, TMTF has been used as a fluorescent probe for the detection of nitroaromatic compounds (Zhao et al., 2019).
properties
IUPAC Name |
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-10-11(2)21-12(3)14(10)15(20)18-13-8-16(4,5)19-17(6,7)9-13/h13,19H,8-9H2,1-7H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCMAHFYNJJOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CC(NC(C2)(C)C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)

![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)